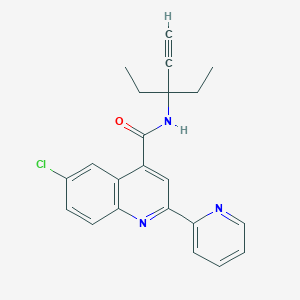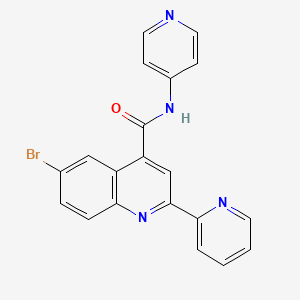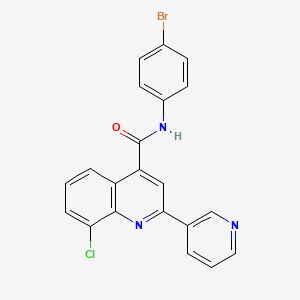
2-(5-ethyl-2-thienyl)-N-(2-furylmethyl)-4-quinolinecarboxamide
Overview
Description
2-(5-ethyl-2-thienyl)-N-(2-furylmethyl)-4-quinolinecarboxamide, also known as EF5, is a potent hypoxia marker used in scientific research. Hypoxia refers to a condition where there is a decrease in oxygen supply to the tissues. EF5 is used to detect hypoxic regions in tumors and other tissues, which can help in the diagnosis and treatment of cancer and other diseases.
Mechanism of Action
2-(5-ethyl-2-thienyl)-N-(2-furylmethyl)-4-quinolinecarboxamide binds to hypoxic cells and forms adducts with proteins and nucleic acids. The adducts can be detected using immunohistochemistry or other methods. This compound is reduced by electrons in hypoxic cells, which leads to the formation of stable adducts. The mechanism of action of this compound is complex and involves multiple steps.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect cell viability. This compound forms adducts with proteins and nucleic acids in hypoxic cells, which can be detected using immunohistochemistry or other methods. This compound has been shown to be a useful tool for detecting hypoxic regions in tumors and other tissues.
Advantages and Limitations for Lab Experiments
2-(5-ethyl-2-thienyl)-N-(2-furylmethyl)-4-quinolinecarboxamide has several advantages as a hypoxia marker. It is highly specific for hypoxic cells and has minimal toxicity. This compound can be used to detect hypoxic regions in tumors and other tissues, which can help in the diagnosis and treatment of cancer. However, this compound also has limitations. It requires expertise in organic chemistry to synthesize, and it is not suitable for clinical applications due to its complex synthesis and the need for specialized equipment.
Future Directions
2-(5-ethyl-2-thienyl)-N-(2-furylmethyl)-4-quinolinecarboxamide has opened up new avenues for research in the field of hypoxia. There are several future directions for research on this compound, including the development of new hypoxia markers with improved sensitivity and specificity, the use of this compound in combination with other imaging techniques, and the development of new therapies that target hypoxic regions in tumors. This compound has the potential to revolutionize the diagnosis and treatment of cancer and other diseases, and further research is needed to fully explore its potential.
Scientific Research Applications
2-(5-ethyl-2-thienyl)-N-(2-furylmethyl)-4-quinolinecarboxamide is widely used in scientific research to detect hypoxic regions in tumors and other tissues. Hypoxia is a common feature of solid tumors and is associated with poor prognosis and resistance to therapy. This compound binds to hypoxic cells and forms adducts with proteins and nucleic acids, which can be detected by immunohistochemistry or other methods. This compound can be used to identify hypoxic regions in tumors, which can help in the diagnosis and treatment of cancer.
properties
IUPAC Name |
2-(5-ethylthiophen-2-yl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-2-15-9-10-20(26-15)19-12-17(16-7-3-4-8-18(16)23-19)21(24)22-13-14-6-5-11-25-14/h3-12H,2,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAHEDPZUGMZMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-7-chloro-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608356.png)


![6-bromo-N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608369.png)
![3-({[6,8-dimethyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoic acid](/img/structure/B3608385.png)



![N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608405.png)
![8-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608408.png)
![7-chloro-8-methyl-N-[2-(1-piperidinyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608415.png)
![2-(2-chlorophenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B3608417.png)

